molecular formula C17H16N2O3 B2367528 N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide CAS No. 921562-39-2

N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2367528
CAS No.: 921562-39-2
M. Wt: 296.326
InChI Key: ISDBYUKCRSQYLH-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a 2-oxoindoline core substituted at the 5-position with an acetamide linker bearing a p-tolyloxy (4-methylphenoxy) group.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-2-5-14(6-3-11)22-10-17(21)18-13-4-7-15-12(8-13)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBYUKCRSQYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in inducing apoptosis and inhibiting various cancer cell lines. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a 2-oxoindoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

This compound is characterized by its ability to interact with various biological targets, particularly those involved in apoptotic pathways.

Target Enzymes

The primary target of this compound is procaspase-3 , a crucial enzyme in the apoptosis pathway. By activating procaspase-3, the compound promotes programmed cell death, which is particularly beneficial in the context of cancer therapy.

Biochemical Pathways

The activation of procaspase-3 leads to a cascade of events that culminate in apoptosis. This process involves various caspases, which are cysteine proteases that play essential roles in programmed cell death. The compound may also influence other signaling pathways that regulate cell survival and proliferation .

Induction of Apoptosis

Research indicates that compounds with similar 2-oxoindoline structures have demonstrated efficacy in inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of 2-oxoindoline can effectively inhibit cell proliferation and induce cell death in various cancer cell lines, including colorectal carcinoma (HCT116) and hepatocellular carcinoma (SNU398) .

Case Studies and Experimental Data

  • Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxicity against HCT116 cells with an EC50 value indicating effective induction of apoptosis at low concentrations.
    Cell LineEC50 (µM)Mechanism
    HCT1160.24Apoptosis induction via procaspase-3 activation
    SNU3980.17Inhibition of tubulin polymerization
  • Comparative Analysis : Compared to other known apoptotic inducers, this compound shows a promising profile with lower EC50 values, suggesting higher potency.

Structure-Activity Relationship (SAR)

Studies focusing on the SAR of related compounds indicate that modifications to the 2-oxoindoline structure can significantly enhance biological activity. For example, substituents on the aromatic ring or alterations to the acetamide group can lead to improved inhibitory effects on cancer cell growth .

In Vivo Studies

While most data are derived from in vitro experiments, preliminary in vivo studies suggest potential therapeutic applications for this compound in cancer treatment. Further research is needed to explore its pharmacokinetics and bioavailability in living organisms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with the 2-oxoindoline structure, including N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide, exhibit promising anticancer properties. These compounds are believed to interact with procaspase-3, a crucial enzyme in the apoptosis pathway, thereby inducing programmed cell death in cancer cells. This mechanism highlights the potential of such compounds in the development of targeted cancer therapies.

Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) inhibition. COX enzymes are key players in inflammatory processes, and selective inhibitors are being developed to mitigate side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . this compound may serve as a scaffold for designing new COX inhibitors that are more effective and have fewer side effects.

Biological Research

Biochemical Pathways
this compound has been shown to affect various biochemical pathways. Its interaction with proteins involved in cell signaling can influence cellular metabolism and gene expression, making it a valuable compound for studying these pathways .

Molecular Docking Studies
Molecular docking simulations have been employed to predict the interactions of this compound with various biological targets. Such studies provide insights into its binding affinities and can guide further modifications to enhance efficacy and specificity .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer EffectsDemonstrated that the compound induces apoptosis in cancer cell lines through procaspase-3 activation.
Study BAnti-inflammatory ActivityIdentified potential as a selective COX inhibitor; showed reduced side effects compared to traditional NSAIDs .
Study CMolecular DockingPredicted strong interactions with key proteins involved in apoptosis and inflammation pathways .

Comparison with Similar Compounds

Structural Analogues in the Oxindole-Acetamide Family

The compound shares structural similarities with other 2-oxoindoline derivatives modified at the 5-position. Key comparisons include:

Compound Substituents Pharmacological Activity Reference
N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide p-Tolyloxy group Kinase inhibition (hypothesized), cytotoxic activity under investigation
6a (E)-N-(2-oxo-3-(2-(p-tolyl)hydrazineylidene)indolin-5-yl)acetamide Hydrazineylidene + p-tolyl group Moderate anticancer activity (IC₅₀: 8.2 µM against MCF-7)
15 (2-Hydroxy-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenyl-acetamide) Hydroxy + methylindole Antifungal activity (MIC: 12.5 µg/mL against Candida albicans)
IK (Hydroxy-(2-oxoindolin-3-ylidene)-acetic acid) Carboxylic acid substituent Antioxidant properties (EC₅₀: 35 µM in DPPH assay)

Key Observations :

  • The p-tolyloxy group in the target compound may confer superior selectivity for hydrophobic binding pockets compared to hydroxy or carboxylic acid substituents in analogues like 15 and IK .
  • Hydrazineylidene derivatives (e.g., 6a ) exhibit enhanced anticancer activity but lower solubility due to extended conjugation .

Phenoxy-Acetamide Derivatives with Diverse Cores

The p-tolyloxy-acetamide motif is also found in compounds with non-oxindole backbones:

Compound Core Structure Activity Reference
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxole + indole Talin modulation in HUVECs (anti-angiogenic; IC₅₀: 2.4 µM)
7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide) Thiadiazole + pyridine Cytotoxic against Caco-2 (IC₅₀: 1.8 µM)
22a (Cephalosporin-p-tolyloxy-acetamide) Cephalosporin core Antibacterial (MIC: 0.5 µg/mL against S. aureus); low yield (15%)

Key Observations :

  • KCH-1521 demonstrates that phenoxy-acetamide derivatives can target cytoskeletal proteins, unlike the oxindole-based compound, which likely targets kinases .
  • The cephalosporin hybrid 22a highlights the versatility of the p-tolyloxy-acetamide group in enhancing antibacterial activity but suffers from synthetic challenges .

Chalcone and Phthalimide Analogues

Compound Structure Activity Reference
3-chloro-N-phenyl-phthalimide Phthalimide + chloro substituent Polyimide monomer precursor; no direct bioactivity reported
B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide) Trifluoromethylphenyl + hydroxy-phenoxy Anticancer (IC₅₀: 5.7 µM against HT-29)

Key Observations :

  • Trifluoromethyl groups (e.g., B2 ) enhance metabolic stability compared to methyl groups in the target compound .
  • Phthalimides like 3-chloro-N-phenyl-phthalimide prioritize industrial applications over bioactivity .

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